3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
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Overview
Description
3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction, respectively.
Mode of Action
Similar compounds like zolpidem, a known imidazo[1,2-a]pyridine derivative, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide might interact with its targets in a similar manner, leading to changes in cellular signaling.
Biochemical Pathways
Given the potential targets of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may influence pathways related to cell cycle regulation, neuronal signaling, and muscle contraction .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may alter cellular signaling, potentially leading to changes in cell cycle progression, neuronal activity, and muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation can be advantageous due to its efficiency and environmentally benign nature. Additionally, the reaction can be optimized to minimize waste and improve yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: TBHP and I2 are commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives with different functional groups.
Scientific Research Applications
3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as anticancer, antiviral, and antibacterial properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, making it valuable in the chemical industry.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
- 4-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
- 4-bromo-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
Uniqueness
3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in drug development.
Properties
IUPAC Name |
3-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-16-10-6-9-15(13-16)20(25)23-19-18(14-7-2-1-3-8-14)22-17-11-4-5-12-24(17)19/h1-13H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNWHLKFMQZVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670715 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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